4-chloro-N-(3,4-dimethoxybenzyl)benzenesulfonamide
Description
4-chloro-N-(3,4-dimethoxybenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chloro group and a 3,4-dimethoxybenzyl group
Properties
IUPAC Name |
4-chloro-N-[(3,4-dimethoxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-14-8-3-11(9-15(14)21-2)10-17-22(18,19)13-6-4-12(16)5-7-13/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAGAXYPBYUNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3,4-dimethoxybenzyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethoxybenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3,4-dimethoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or other quinones.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-chloro-N-(3,4-dimethoxybenzyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,4-dimethoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a sulfonamide, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-methylbenzenesulfonamide
- 4-chloro-N-ethylbenzenesulfonamide
- 4-chloro-N-(2,3-dimethoxybenzyl)benzenesulfonamide
Uniqueness
4-chloro-N-(3,4-dimethoxybenzyl)benzenesulfonamide is unique due to the presence of the 3,4-dimethoxybenzyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature may influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
